N-[(3,4-dibromophenyl)methyl]cyclopropanamine
Description
N-[(3,4-Dibromophenyl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative with a benzyl substituent bearing bromine atoms at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₁Br₂N, with a molecular weight of 305.01 g/mol. The compound’s structure combines the strained cyclopropane ring—known to enhance metabolic stability in pharmaceuticals—with a halogenated aromatic system, which often influences bioactivity and physicochemical properties.
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11Br2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
InChI Key |
XVVKLBFXGIZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dibromophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4-dibromobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction rates depend on solvent polarity and steric hindrance from the dibromophenyl group.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid-catalyzed ring-opening, forming linear alkanes or functionalized derivatives.
Electrophilic Aromatic Substitution
The dibromophenyl group directs electrophiles to the para position relative to bromine atoms, though reactivity is reduced due to electron withdrawal.
| Reaction | Electrophile | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-Dibromo-5-nitrobenzyl derivative | Low yield (20–30%); competing decomposition. |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative | Requires extended reaction times (12+ hours). |
Reductive Alkylation
The amine participates in reductive alkylation with aldehydes/ketones, facilitated by borohydride reagents.
Stability Under Physiological and Synthetic Conditions
The compound’s stability varies significantly with environmental factors:
Key Research Findings
-
Catalytic Functionalization : Ruthenium-catalyzed reactions with diazo compounds enable selective cyclopropane modifications, though dibromo substituents reduce catalyst turnover .
-
Biological Interactions : Analogous cyclopropylamines inhibit lysine-specific demethylases (LSD1) via covalent adduct formation, suggesting potential bioactivity for this compound .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40% compared to THF .
Scientific Research Applications
N-[(3,4-dibromophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dibromophenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dibromophenyl group may contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine
- Molecular Formula : C₁₀H₁₁Cl₂N
- Molecular Weight : 224.11 g/mol
- Key Differences: Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius increases lipophilicity (logP ~2.8 vs. Reactivity: C-Br bonds are more polarizable than C-Cl, influencing susceptibility to nucleophilic substitution or metabolic oxidation .
- Applications : Dichloro analogs are intermediates in agrochemicals (e.g., propanil, ) and pharmaceuticals (e.g., Ticagrelor impurities, ), suggesting the dibromo variant may share similar roles in drug discovery .
N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.2 g/mol
- Key Differences: Substitution Pattern: A nitro group at the 2-position introduces strong electron-withdrawing effects, reducing aromatic ring electron density compared to bromine.
Core Structural Variants
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine
- Molecular Formula : C₁₄H₁₇Cl₂N
- Molecular Weight : 270.2 g/mol
- Key Differences: Cyclobutane vs. Chlorine Substitution: Similar to the dichloro analog, but the extended linker (cyclobutylmethyl) may affect spatial orientation in receptor interactions .
N-(3,4-Dichlorobenzyl)cyclopropanecarboxamide
- Molecular Formula: C₁₁H₁₁Cl₂NO
- Molecular Weight : 244.12 g/mol
- Key Differences :
Data Tables
Table 1. Physicochemical Comparison
*Estimated using halogen substituent contributions.
Biological Activity
N-[(3,4-dibromophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanamine moiety with a dibromophenyl substituent. Its molecular formula is , with a molecular weight of approximately 292.01 g/mol. The presence of bromine atoms on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a dopamine reuptake inhibitor . This mechanism suggests that the compound can increase dopamine levels in the synaptic cleft, potentially benefiting conditions such as mood disorders and certain neurodegenerative diseases.
Interaction with Biological Targets
This compound has been shown to interact with various enzymes and receptors:
- Dopamine Receptors : The compound exhibits binding affinity to dopamine receptors, which may modulate neurotransmitter signaling pathways.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes such as gene expression and energy metabolism.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Mood Disorders : A study demonstrated that compounds similar to this compound showed promise in preclinical models for treating depression by enhancing dopaminergic signaling.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress by modulating intracellular signaling pathways associated with cell survival.
- Cancer Cell Viability : In vitro studies using cancer cell lines revealed that derivatives of the compound exhibited cytotoxic effects, suggesting potential applications in oncology.
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(3,4-dibromophenyl)methyl]cyclopropanamine?
- Methodology : Hydrogenation of a Schiff base intermediate (e.g., N-[(3,4-dibromophenyl)methylene]cyclopropanamine) using platinum catalysts under controlled hydrogen pressure (1–3 atm) and inert conditions can yield the target compound. This approach is analogous to methods used for structurally related cyclopropanamine derivatives .
- Critical Parameters : Catalyst loading (5–10% Pt/C), solvent choice (e.g., ethanol or THF), and reaction temperature (25–50°C) must be optimized to minimize side reactions like over-reduction or debromination.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) and bromine substitution patterns on the aryl group.
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] expected at m/z ~323–325 for Br/Br isotopes).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for bromophenyl acetamide derivatives .
Q. What storage conditions are recommended to maintain compound stability?
- Guidelines : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Stability studies on similar cyclopropanamine hydrochlorides show degradation <2% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for cyclopropane-containing compounds?
- Approach :
Dynamic NMR (DNMR) : Use variable-temperature studies to identify conformational exchange broadening (e.g., cyclopropane ring puckering).
COSY/NOESY : Confirm through-space interactions between cyclopropane protons and adjacent substituents.
Crystallographic Validation : Cross-reference NMR assignments with X-ray structures, as applied to bromophenyl derivatives .
Q. What structure-activity relationships (SAR) are critical for evaluating biological activity?
- Key Insights :
- Cyclopropane Ring : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in ticagrelor-related cyclopropanamine analogs .
- Bromine Substituents : Electron-withdrawing effects may modulate receptor binding affinity. Compare activity against 3,4-dichloro or difluoro analogs (e.g., lower logP but higher polarizability with Br) .
- Experimental Design : Synthesize halogen-substituted analogs (Cl, F, Br) and assay for target binding (e.g., radioligand displacement) and metabolic stability (e.g., liver microsome assays).
Q. How can computational modeling optimize reaction pathways for scale-up synthesis?
- Methodology :
DFT Calculations : Model transition states for hydrogenation steps to identify rate-limiting barriers.
Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction efficiency.
Scale-Up Predictions : Combine kinetic modeling with microreactor data to minimize side products, as validated for platinum-catalyzed hydrogenations .
Data Contradiction Analysis
Q. How to address inconsistent HPLC purity results across batches?
- Troubleshooting Steps :
Column Chemistry : Use orthogonal columns (C18 vs. HILIC) to differentiate between co-eluting impurities.
Ion Suppression Checks : Validate LC-MS methods to rule out matrix effects.
Synthetic Byproducts : Characterize via HRMS/MS; brominated intermediates often form dimers or dehalogenated byproducts under acidic conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
